molecular formula C3H4F2N4O4 B14275325 N,N-difluoro-3,3-dinitroazetidin-1-amine CAS No. 167558-49-8

N,N-difluoro-3,3-dinitroazetidin-1-amine

Cat. No.: B14275325
CAS No.: 167558-49-8
M. Wt: 198.09 g/mol
InChI Key: ORFOEWYZYVRZGR-UHFFFAOYSA-N
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Description

N,N-difluoro-3,3-dinitroazetidin-1-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of N-F fluorinating agents, which are known for their ease of handling and effectiveness in introducing fluorine atoms into organic molecules . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of N,N-difluoro-3,3-dinitroazetidin-1-amine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure the safety and purity of the final product, often requiring multiple purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-difluoro-3,3-dinitroazetidin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N,N-diamino-3,3-difluoroazetidine, while substitution reactions can introduce various functional groups into the azetidine ring.

Scientific Research Applications

N,N-difluoro-3,3-dinitroazetidin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-difluoro-3,3-dinitroazetidin-1-amine exerts its effects involves the interaction of its fluorine atoms with molecular targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon and other elements, influencing the compound’s reactivity and stability. The pathways involved may include the formation of stable intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • N-fluoro-2-pyridone
  • N-fluoro-N-alkylarenesulfonamides
  • N-fluoropyridinium salts
  • N-fluoroquinuclidium salts

Uniqueness

N,N-difluoro-3,3-dinitroazetidin-1-amine is unique due to its specific combination of fluorine and nitro groups within the azetidine ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research studies .

Properties

167558-49-8

Molecular Formula

C3H4F2N4O4

Molecular Weight

198.09 g/mol

IUPAC Name

N,N-difluoro-3,3-dinitroazetidin-1-amine

InChI

InChI=1S/C3H4F2N4O4/c4-9(5)6-1-3(2-6,7(10)11)8(12)13/h1-2H2

InChI Key

ORFOEWYZYVRZGR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1N(F)F)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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